molecular formula C52H60F2N8O7 B608510 レディパスビル アセトン CAS No. 1441674-54-9

レディパスビル アセトン

カタログ番号: B608510
CAS番号: 1441674-54-9
分子量: 947.1 g/mol
InChIキー: FJPWYOHJVGOKNZ-NDANSHMASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Ledipasvir acetone, also known as GS-5885 (acetone), is a potent antiviral compound primarily utilized in the treatment of chronic hepatitis C virus (HCV) infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant clinical studies, supported by data tables and research findings.

Ledipasvir functions as a direct-acting antiviral agent by inhibiting the HCV nonstructural protein 5A (NS5A). This protein plays a crucial role in the viral replication cycle, including viral assembly and secretion. By targeting NS5A, Ledipasvir effectively disrupts the life cycle of HCV, leading to reduced viral load in infected patients. The compound's mechanism involves preventing hyperphosphorylation of NS5A, which is essential for viral protein production .

Pharmacokinetics

The pharmacokinetics of Ledipasvir indicate rapid absorption, with peak plasma concentrations achieved approximately 4 to 4.5 hours post-administration. It is characterized by a high bioavailability rate and a long half-life, allowing for once-daily dosing in combination therapies .

Key Pharmacokinetic Parameters

ParameterValue
Maximum Plasma Concentration (Cmax)~4-4.5 hours post-dose
Half-lifeApproximately 47 hours
BioavailabilityHigh

Clinical Efficacy

Ledipasvir is most commonly used in combination with sofosbuvir (LDV/SOF), which has become a standard treatment regimen for HCV. Clinical studies have demonstrated high sustained virologic response (SVR) rates among patients treated with this combination.

Case Studies

  • Real-World Effectiveness :
    A study involving 4,365 patients treated with LDV/SOF reported an SVR rate of over 95%, indicating the regimen's effectiveness across various patient demographics and genotypes .
  • Compassionate Use :
    In cases where patients presented advanced disease states, compassionate use programs highlighted the safety and efficacy of LDV/SOF in achieving SVR even in those with prior treatment failures .

Resistance Profile

Research has identified specific mutations associated with resistance to Ledipasvir. In vitro studies have shown that signature mutants L31V and Y93H can emerge under selective pressure from Ledipasvir treatment. These mutations can potentially reduce the drug's efficacy against certain HCV genotypes .

Safety Profile

Toxicological assessments have been conducted in animal models to evaluate the safety of Ledipasvir. In repeated dose toxicity studies on rats and dogs, no significant target organ toxicity was observed at high doses, although minor effects such as changes in cholesterol levels were noted .

Key Toxicological Findings

Animal ModelDose (mg/kg)Observations
Rat100Minimal changes in cholesterol levels
Dog30Decreased body weight; gavage-related deaths

特性

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPWYOHJVGOKNZ-NDANSHMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60F2N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441674-54-9
Record name Ledipasvir acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEDIPASVIR ACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。